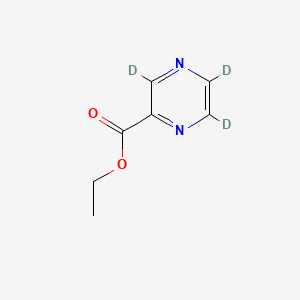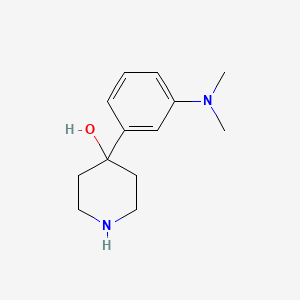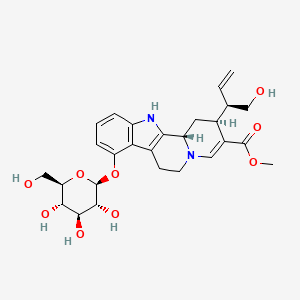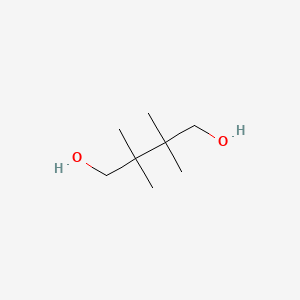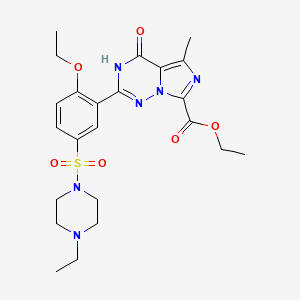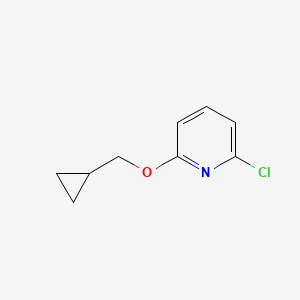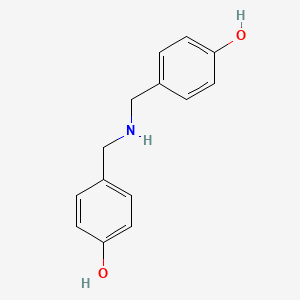
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure. This compound is characterized by the presence of two fluorine atoms, a hexyloxy group, and an iodine atom attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The hexyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable alkyl halide (e.g., hexyl bromide) reacts with a phenol derivative in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2,3-Difluoro-1-(hexyloxy)-4-azidobenzene, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.
Aplicaciones Científicas De Investigación
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their mechanisms of action.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,3-Difluoro-1-(hexyloxy)-4-iodobenzene exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, the fluorine atoms can enhance the metabolic stability and bioavailability of the compound, while the hexyloxy group can modulate its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene can be compared with other similar compounds, such as:
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene: This compound has a nitro group instead of an iodine atom, which significantly alters its reactivity and applications.
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene:
2,3-Difluoro-1-(hexyloxy)-4-bromobenzene: The bromine atom provides different reactivity compared to iodine, affecting the types of reactions the compound can undergo.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and makes it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C12H15F2IO |
|---|---|
Peso molecular |
340.15 g/mol |
Nombre IUPAC |
2,3-difluoro-1-hexoxy-4-iodobenzene |
InChI |
InChI=1S/C12H15F2IO/c1-2-3-4-5-8-16-10-7-6-9(15)11(13)12(10)14/h6-7H,2-5,8H2,1H3 |
Clave InChI |
VWBPANGXDKAMRH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C(=C(C=C1)I)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




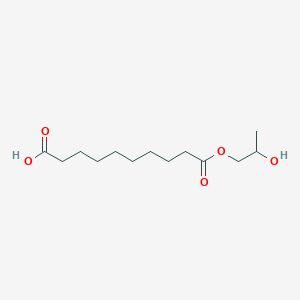
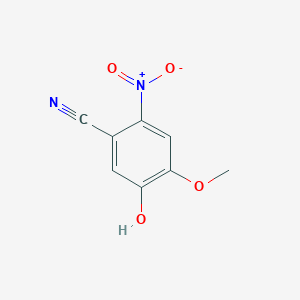
![(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13444763.png)

